![molecular formula C43H53NO14 B601182 4-Epidocetaxel CAS No. 153381-68-1](/img/structure/B601182.png)
4-Epidocetaxel
Descripción general
Descripción
4-Epidocetaxel is a complex diterpenoid molecule . It has a molecular formula of C43H53NO14 and a molecular weight of 807.8792 . It is a semisynthetic analogue of paclitaxel .
Molecular Structure Analysis
4-Epidocetaxel has 11 defined stereocentres . It’s a large molecule with a complex structure, which includes multiple functional groups such as esters and ethers .Physical And Chemical Properties Analysis
4-Epidocetaxel has a density of 1.4±0.1 g/cm3, a boiling point of 900.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has 15 hydrogen bond acceptors, 5 hydrogen bond donors, and 13 freely rotating bonds .Aplicaciones Científicas De Investigación
Chemical Properties
“7-EPI-DOCETAXEL” or “4-Epidocetaxel” is a chemical compound with the CAS Number 153381-68-1 . It has a molecular formula of C43H53NO14 and a molecular weight of 807.88 . It is also known as Docetaxel Impurity C, Docetaxel EP Impurity C, and 7-Epitaxotere .
Mechanism of Action
Like paclitaxel, 4-Epidocetaxel promotes the assembly and stabilization of microtubules, essential components of the cellular cytoskeleton that play a crucial role in cell division, motility, and shape. By stabilizing microtubules, 4-epidocetaxel disrupts mitosis, the process by which a cell divides, leading to cell cycle arrest and ultimately cell death. However, unlike paclitaxel, which binds to the β-tubulin subunit of microtubules, 4-epidocetaxel binds to a different site on the microtubule, potentially explaining its distinct cytotoxicity profile. This difference may also contribute to 4-epidocetaxel’s potential to overcome resistance to paclitaxel observed in some cancers.
Preclinical Studies
4-Epidocetaxel has demonstrated promising antitumor activity in various preclinical models, including breast cancer, non-small cell lung cancer, prostate cancer, and ovarian cancer. Studies have shown that 4-epidocetaxel inhibits tumor growth, induces apoptosis (programmed cell death), and suppresses tumor cell invasion and metastasis.
Pharmaceutical Formulations
The objective of some research work is to develop Docetaxel-loaded niosomes to overcome issues such as poor solubility, lower bioavailability, and serious side effects, and investigate the anticancer effect on breast cancer . The developed Docetaxel niosomes showed a sustained release behavior and lower in vitro cytotoxicity when compared to plain Docetaxel .
Tumor Resistance
The presence of 7-epidocetaxel in docetaxel injection and in vivo epimerisation has been reported to be the cause for development of tumor resistance to chemotherapy including docetaxel by inducing tumor cell protein cytochrome P450 1B1 .
Commercial Availability
7-EPI-DOCETAXEL is commercially available for scientific research . It is sold by several companies, including Sigma-Aldrich and Enzo .
Safety And Hazards
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-MQOKZWAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165318 | |
Record name | 4-Epidocetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Epidocetaxel | |
CAS RN |
153381-68-1 | |
Record name | 4-Epidocetaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Epidocetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-EPIDOCETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does the presence of 7-epi-Docetaxel impact Docetaxel formulations?
A1: 7-epi-Docetaxel, as a degradation product of Docetaxel, can form during storage and impact the stability of pharmaceutical formulations. [, ] Research focuses on minimizing the formation of 7-epi-Docetaxel during Docetaxel manufacturing and storage. One study demonstrated that incorporating specific amino acids during the preparation of Docetaxel albumin nanoparticles could significantly inhibit 7-epi-Docetaxel formation. []
Q2: Are there methods to synthesize 7-epi-taxanes, including 7-epi-Docetaxel?
A2: Yes, researchers have developed methods for the efficient synthesis of 7-epi-taxanes, including 7-epi-Docetaxel, from natural taxanes. [] This method involves the inversion of the 7-hydroxyl group using silver(I) oxide as a catalyst and dimethylformamide as a solvent. This process is effective for both the parent taxane and its derivatives, such as Docetaxel.
Q3: Beyond its presence as an impurity, is there any research on 7-epi-Docetaxel as a standalone compound?
A3: Research has explored the synthesis and preliminary anticancer activity of 7-epi-taxane derivatives. [] Scientists synthesized various ester derivatives of 7-epi-taxane, modifying the C-13 position with different amino acid moieties. These derivatives were tested for their anticancer activity, and some showed promising selectivity against specific cancer cell lines. This suggests potential for 7-epi-taxane derivatives as standalone therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.